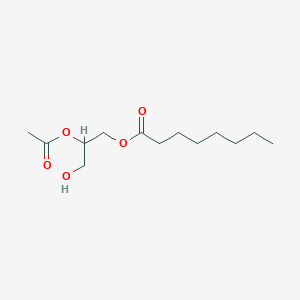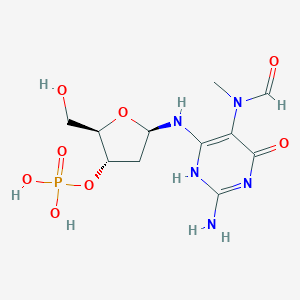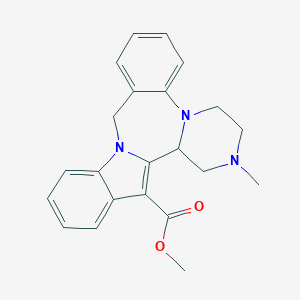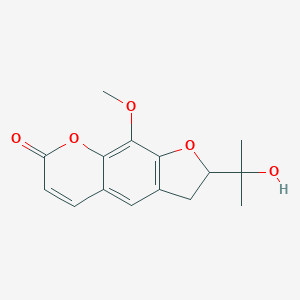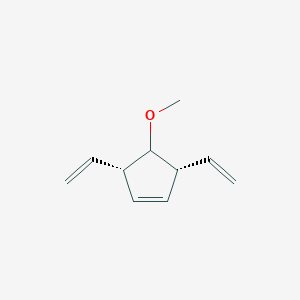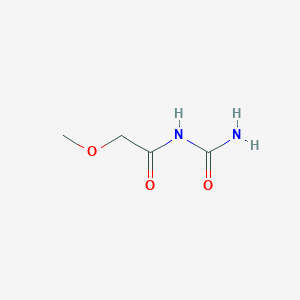
Methoxyacetylcarbamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyacetylcarbamide (MAC) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MAC is a white crystalline powder that is soluble in water and ethanol. It is also known as N-methoxy-N-methylacetamide and is commonly used as a solvent and a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
MAC has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MAC has been shown to have antitumor, anti-inflammatory, and antiviral properties. MAC has also been studied as a potential drug delivery system due to its solubility and stability in water. In the agrochemical industry, MAC has been used as a pesticide and a plant growth regulator. In materials science, MAC has been used as a solvent and a reagent in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of MAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation and pain. MAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties.
Biochemical and Physiological Effects
MAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MAC has antitumor and anti-inflammatory properties. MAC has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In vivo studies have shown that MAC has analgesic and antipyretic effects. MAC has also been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAC has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. MAC is also readily available and relatively inexpensive. However, MAC has some limitations, such as its potential toxicity and limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for the study of MAC. One potential direction is the development of MAC-based drug delivery systems. MAC has been shown to have good solubility and stability in water, which makes it a potential candidate for drug delivery. Another potential direction is the study of the mechanism of action of MAC. The exact mechanism of action of MAC is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the development of new synthetic routes for MAC could lead to improved yields and purity of the compound.
Métodos De Síntesis
The synthesis of MAC involves the reaction of N-methylacetamide with methanol in the presence of a catalyst. This process results in the formation of MAC and water as by-products. The reaction can be carried out under mild conditions and yields high purity MAC.
Propiedades
Número CAS |
118122-19-3 |
|---|---|
Nombre del producto |
Methoxyacetylcarbamide |
Fórmula molecular |
C4H8N2O3 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
N-carbamoyl-2-methoxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
Clave InChI |
ZRSZWSTXAIJCAI-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC(=O)N |
SMILES canónico |
COCC(=O)NC(=O)N |
Otros números CAS |
118122-19-3 |
Sinónimos |
methoxyacetylcarbamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



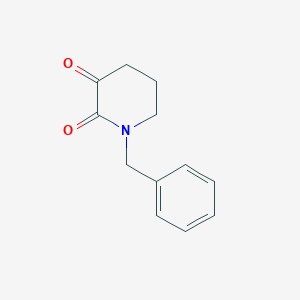
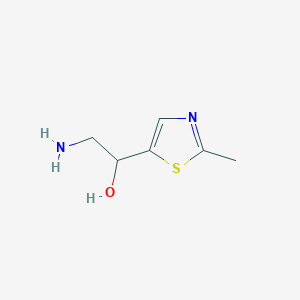
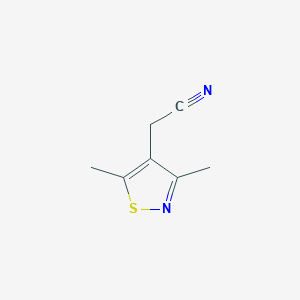
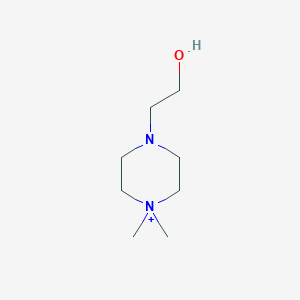
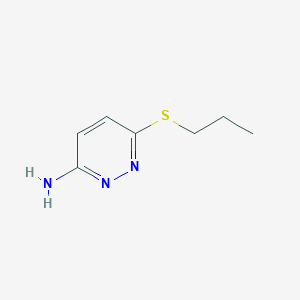
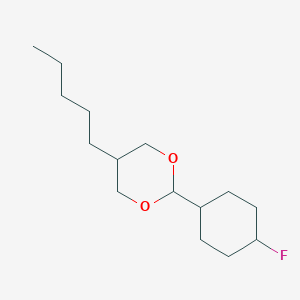
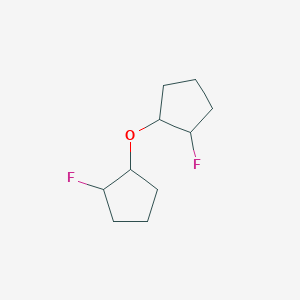
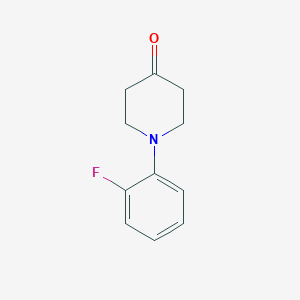
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
